molecular formula C25H24N6O4 B14093179 methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate

methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate

Cat. No.: B14093179
M. Wt: 472.5 g/mol
InChI Key: UXHMXYNBTITUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[2,1-f]purin core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purin core.

    Introduction of the phenyl and dimethylamino groups: This step involves the selective introduction of the phenyl and dimethylamino groups through substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate
  • Methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate

Uniqueness

Methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H24N6O4/c1-27(2)17-10-12-18(13-11-17)31-19(16-8-6-5-7-9-16)14-29-21-22(26-24(29)31)28(3)25(34)30(23(21)33)15-20(32)35-4/h5-14H,15H2,1-4H3

InChI Key

UXHMXYNBTITUJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.